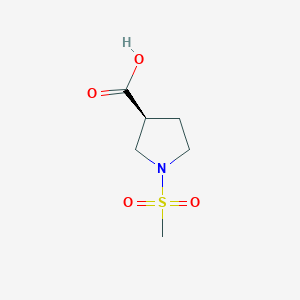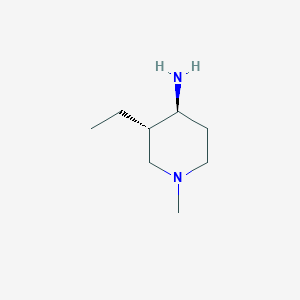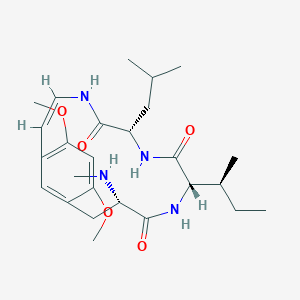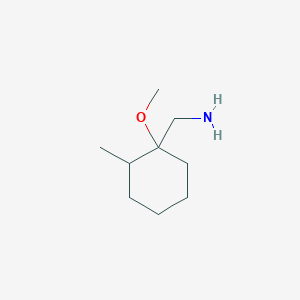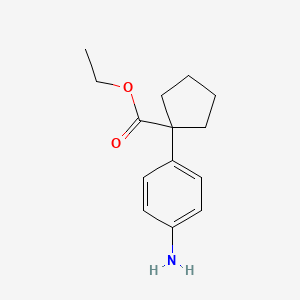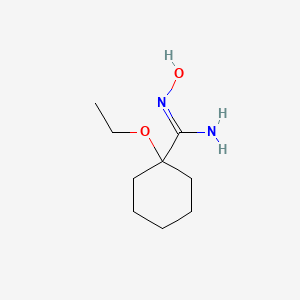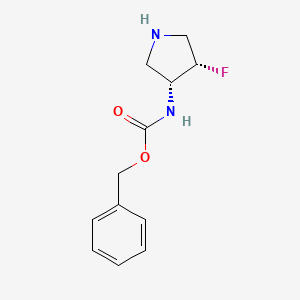![molecular formula C7H9N3O2 B13059100 7-Amino-9-hydroxy-6,8-diazaspiro[3.5]nona-6,8-dien-5-one](/img/structure/B13059100.png)
7-Amino-9-hydroxy-6,8-diazaspiro[3.5]nona-6,8-dien-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-6,8-diazaspiro[3.5]non-6-ene-5,9-dione is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol This compound is characterized by its unique spiro structure, which includes a diazaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-6,8-diazaspiro[35]non-6-ene-5,9-dione typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories for experimental purposes. The scalability of the synthesis process would depend on optimizing reaction conditions and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Amino-6,8-diazaspiro[3.5]non-6-ene-5,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a variety of substituted spiro compounds .
Scientific Research Applications
7-Amino-6,8-diazaspiro[3.5]non-6-ene-5,9-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in oncology.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Amino-6,8-diazaspiro[3.5]non-6-ene-5,9-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as covalent inhibitors of the KRAS G12C protein, which plays a key role in cellular proliferation and differentiation. The compound binds to the switch-II pocket of the KRAS G12C protein, inhibiting its activity and thereby exerting anti-tumor effects .
Comparison with Similar Compounds
Similar Compounds
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: This compound shares a similar spiro structure and has been studied for its inhibitory effects on the KRAS G12C protein.
7-Amino-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione: Another spiro compound with potential biological activities.
Uniqueness
7-Amino-6,8-diazaspiro[3
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
7-amino-6,8-diazaspiro[3.5]non-7-ene-5,9-dione |
InChI |
InChI=1S/C7H9N3O2/c8-6-9-4(11)7(2-1-3-7)5(12)10-6/h1-3H2,(H3,8,9,10,11,12) |
InChI Key |
CGLRYJNNZQXCOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(=O)NC(=NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dimethyl-4,5,7,8,12-pentaazatricyclo[6.4.0.0,2,6]dodeca-1,3,6-triene](/img/structure/B13059033.png)
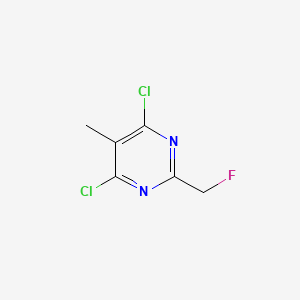
![1-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13059041.png)

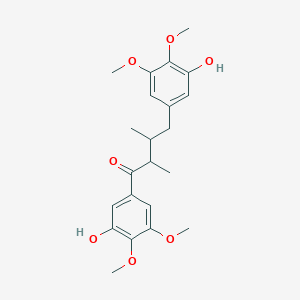
![4-((4-Chlorophenyl)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13059057.png)

